Adenylosuccinic acid

Descripción general

Descripción

Adenylosuccinic acid is a purine nucleotide cycle intermediate that plays a crucial role in the synthesis of adenosine monophosphate from inosine monophosphate. It is involved in purine metabolism and energy homeostasis, making it essential for cellular functions. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neuromuscular diseases such as Duchenne muscular dystrophy .

Métodos De Preparación

Adenylosuccinic acid can be synthesized through the enzymatic reaction between adenosine monophosphate and fumaric acid in the presence of adenylosuccinate synthetase. The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 and a temperature of 37°C. Industrial production methods may involve the use of yeast autolysates to obtain the necessary enzymes for the reaction .

Análisis De Reacciones Químicas

Degradation of Adenylosuccinic Acid

This compound is converted to adenosine monophosphate (AMP) and fumarate by the enzyme adenylosuccinate lyase (EC 4.3.2.2) .

Role of Adenylosuccinate Lyase

Adenylosuccinate lyase (ASL) catalyzes two distinct reactions in purine biosynthesis .

-

Cleavage of 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR) to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) and fumarate. This reaction is exclusive to the de novo pathway .

-

Cleavage of succinyl-adenosine monophosphate (SAMP) to AMP and fumarate, common to both de novo and salvage pathways .

Studies suggest that the C(gamma)-N bond cleavage is the rate-limiting step in the reaction . The catalytic mechanism involves a general acid/base mechanism .

| Residue | Roles |

|---|---|

| Glu275(274)B | hydrogen bond acceptor |

| His141(140)A | hydrogen bond acceptor, hydrogen bond donor |

| Ser263(262)B | proton donor |

| Thr140(139)A | electrostatic stabilizer |

| Lys268(267)B | electrostatic stabilizer |

| His68(67)A(AA) | electrostatic stabilizer, involved in binding and stabilizing one of the carboxylate groups of the substrate's succinyl moiety |

| Ser263(262)B | proton acceptor |

| His141(140)A | proton donor |

Adenylosuccinate Lyase Deficiency

Deficiency in adenylosuccinate lyase leads to accumulation of succinylaminoimidazolecarboxamide riboside (SAICA riboside) and this compound in cerebrospinal fluid and urine . This deficiency is characterized by psychomotor retardation, autism, muscle wasting, and epilepsy .

This compound and the Purine Nucleotide Cycle

This compound is a metabolite of the purine nucleotide cycle (PNC), which is activated during metabolic stress to drive the recovery of ATP from IMP . The PNC also produces fumarate that can be shuttled into the mitochondria to enhance ATP production capacity .

Aplicaciones Científicas De Investigación

Duchenne Muscular Dystrophy

Duchenne muscular dystrophy is a severe genetic disorder characterized by progressive muscle degeneration due to dystrophin deficiency. Research has demonstrated that ASA therapy can significantly improve muscle integrity and reduce cellular damage in mouse models of DMD:

- Histopathological Improvements : In studies involving mdx mice (a model for DMD), ASA treatment resulted in reduced muscle damage, lower centronucleated fiber counts, and decreased lipid accumulation .

- Enhanced Muscle Function : While ASA did not directly improve muscle contractile strength, it positively affected mitochondrial health, which is vital for overall muscle function .

Other Potential Applications

Beyond DMD, ASA may have broader implications for other chronic diseases characterized by metabolic dysregulation:

- Metabolic Disorders : Due to its role in purine metabolism and energy homeostasis, ASA could be beneficial in treating conditions like obesity and diabetes by enhancing glucose disposal and reducing inflammation .

- Neuromuscular Disorders : The protective effects of ASA on muscle cells suggest potential applications in other neuromuscular diseases beyond DMD .

Case Studies and Research Findings

Mecanismo De Acción

Adenylosuccinic acid exerts its effects by participating in the purine nucleotide cycle. It is synthesized from inosine monophosphate and aspartic acid through the action of adenylosuccinate synthetase. The resulting this compound is then converted to adenosine monophosphate and fumarate by adenylosuccinate lyase. This cycle is crucial for maintaining the balance of purine nucleotides in the cell and ensuring proper energy homeostasis .

Comparación Con Compuestos Similares

Adenylosuccinic acid can be compared to other purine nucleotides such as inosine monophosphate and adenosine monophosphate. Unlike inosine monophosphate, which is a precursor in the purine nucleotide cycle, this compound is an intermediate that directly participates in the synthesis of adenosine monophosphate. Compared to adenosine monophosphate, this compound has a unique role in the purine nucleotide cycle and is involved in additional metabolic pathways .

Similar compounds include:

- Inosine monophosphate

- Adenosine monophosphate

- Guanosine monophosphate

These compounds share similarities in their roles in nucleotide metabolism but differ in their specific functions and pathways .

Propiedades

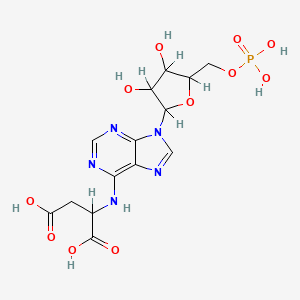

IUPAC Name |

2-[[9-[3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N5O11P/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBHPPMPBOJXRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N5O11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.